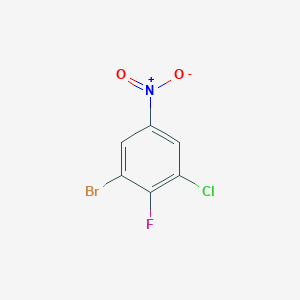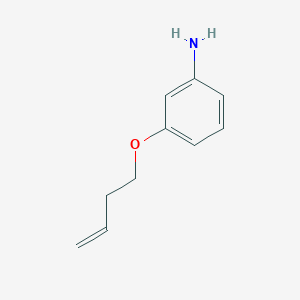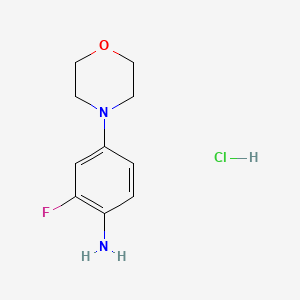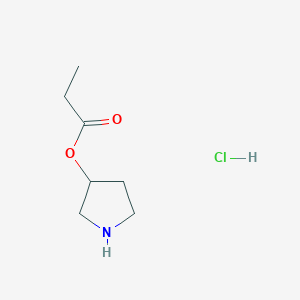
3-Pyrrolidinyl propanoate hydrochloride
説明
Synthesis Analysis
The synthesis of “3-Pyrrolidinyl propanoate hydrochloride” involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “3-Pyrrolidinyl propanoate hydrochloride” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is1S/C8H15NO2.ClH/c1-11-8 (10)3-2-7-4-5-9-6-7;/h7,9H,2-6H2,1H3;1H . Chemical Reactions Analysis
The chemical reactions involving “3-Pyrrolidinyl propanoate hydrochloride” are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
“3-Pyrrolidinyl propanoate hydrochloride” is a white or off-white crystalline powder. It is soluble in water and other polar solvents. The molecular weight of this compound is 193.67 .科学的研究の応用
Versatile Scaffold in Drug Discovery
The pyrrolidine ring, a core structure in 3-Pyrrolidinyl propanoate hydrochloride, is widely recognized for its medicinal chemistry utility. It is a saturated five-membered ring containing nitrogen, offering sp3-hybridization, which allows for efficient exploration of pharmacophore space. The non-planarity of this ring introduces stereochemical complexity and enhances three-dimensional (3D) molecular coverage, contributing to the compound's drug-like properties. Pyrrolidine derivatives, including those with propanoate hydrochloride, have been investigated for their bioactivity, showing potential across a broad spectrum of therapeutic areas. The structural versatility of pyrrolidine facilitates the design of molecules with target selectivity, underlining its importance in the synthesis of biologically active compounds (Petri et al., 2021).
Catalysis and Chemical Synthesis
In addition to its applications in drug discovery, the chemical structure of 3-Pyrrolidinyl propanoate hydrochloride and its derivatives have implications in catalysis and synthetic chemistry. Researchers have explored the use of pyrrolidine and pyrrolidine derivatives in catalytic processes, including their role in facilitating chemical reactions through novel synthetic routes. This exploration includes the study of pyrrolidine as a ligand or a catalyst in various organic transformations, aiming to improve efficiency, selectivity, and yield of chemical processes. The insights gained from these studies contribute to the development of new methodologies in organic synthesis, enhancing the toolbox available to chemists for the construction of complex molecules (Lanzalaco & Armelin, 2017).
Biomedical Applications
Biomedical research has identified several potential applications of 3-Pyrrolidinyl propanoate hydrochloride and its analogs. These include their use in the development of therapeutic agents with diverse biological activities. For instance, derivatives of pyrrolidine have been studied for their anticancer properties, acting as kinase inhibitors or engaging with specific biological pathways to inhibit tumor growth. Moreover, the compound's structural attributes facilitate its incorporation into larger molecules or formulations, potentially enhancing drug delivery mechanisms, improving bioavailability, or targeting specific tissues or cells within the body. Such applications underscore the compound's significance in the advancement of medicinal chemistry and drug development efforts (Marucci et al., 2019).
将来の方向性
The future directions in the research and application of “3-Pyrrolidinyl propanoate hydrochloride” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and manipulating the stereochemistry of the molecule .
特性
IUPAC Name |
pyrrolidin-3-yl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(9)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIDLYCAGHUJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



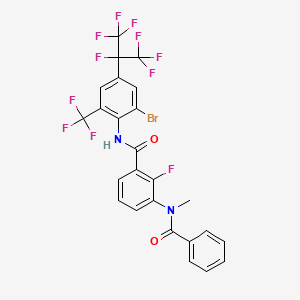

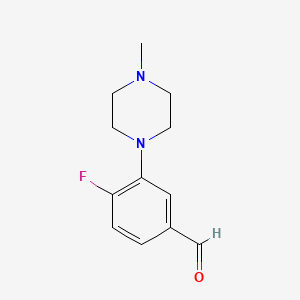
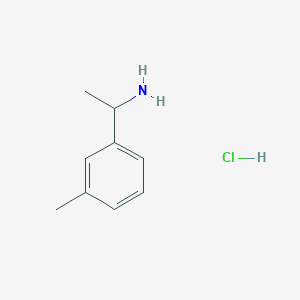
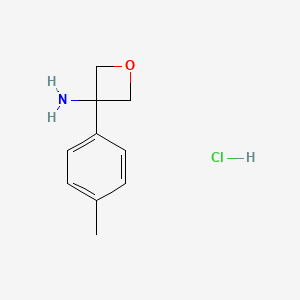

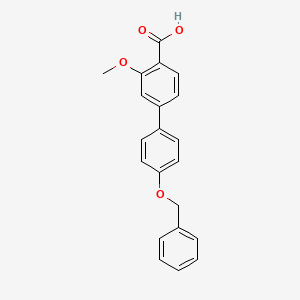
![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)
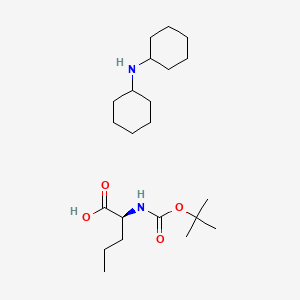
![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)

